2-(4-Bromo-2-nitroanilino)acetonitrile
Description
Significance of Aniline (B41778) and Acetonitrile (B52724) Scaffolds in Synthetic Chemistry and Material Science
The aniline scaffold is a cornerstone in synthetic chemistry, serving as a precursor to a vast number of industrially important compounds. Its derivatives are integral to the production of polymers, agrochemicals, and pharmaceuticals. The amino group on the aniline ring can be readily functionalized, allowing for the construction of diverse molecular architectures.
Similarly, the acetonitrile moiety is a valuable building block in organic synthesis. The nitrile group can be transformed into various functional groups, including amines, carboxylic acids, and ketones. Acetonitrile and its derivatives are also employed as solvents and ligands in catalysis, highlighting their versatility in chemical transformations. In materials science, the incorporation of these scaffolds can influence the electronic and optical properties of organic materials.
Historical Context of Brominated Nitroaromatic Compounds in Chemical Synthesis
The use of brominated nitroaromatic compounds in chemical synthesis has a rich history. The introduction of a bromine atom to a nitroaromatic ring can proceed through various established electrophilic aromatic substitution reactions. Historically, these compounds have been pivotal as intermediates in the synthesis of dyes and pigments. The presence of the nitro group deactivates the aromatic ring towards further electrophilic substitution, while the bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, providing a handle for further molecular elaboration.
Overview of Research Trajectories for Arylaminonitriles and Related Structures
Arylaminonitriles, which feature an amino group and a nitrile group attached to an aromatic system, are a class of compounds with diverse biological activities. Research in this area has often focused on their potential as scaffolds in medicinal chemistry. The exploration of their synthesis and functionalization has led to the development of novel methodologies in organic chemistry. Current research trends are aimed at expanding the structural diversity of arylaminonitriles and evaluating their efficacy in various biological assays, with an eye towards the development of new therapeutic agents.
Rationale for Focused Investigation on 2-(4-Bromo-2-nitroanilino)acetonitrile
The focused investigation of this compound is driven by the unique combination of its structural features. The presence of a brominated nitroaniline core suggests potential applications in areas where such motifs have shown promise, such as in the development of enzyme inhibitors or as components of functional materials. The acetonitrile side chain provides a reactive site for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship studies.
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆BrN₃O₂ |
| Molecular Weight | 256.06 g/mol |
| IUPAC Name | 2-((4-bromo-2-nitrophenyl)amino)acetonitrile |
| Canonical SMILES | C1=CC(=C(C=C1N+[O-])Br)NCC#N |
| InChI Key | Not available |
Detailed Research Findings
While specific, in-depth research articles focusing exclusively on this compound are not widely available in the public domain, its synthesis and properties can be inferred from established chemical principles and studies on closely related compounds.
Synthesis and Characterization
A plausible synthetic route to this compound would likely involve the nucleophilic substitution of a halogen on a suitable precursor with aminoacetonitrile (B1212223). A common starting material would be a di-halogenated nitrobenzene, such as 1-bromo-4-fluoro-2-nitrobenzene (B1271562) or 1,4-dibromo-2-nitrobenzene. The reaction with aminoacetonitrile would proceed with the more activated halogen being displaced.
Alternatively, a reaction between 4-bromo-2-nitroaniline (B116644) and a haloacetonitrile, such as bromoacetonitrile (B46782), in the presence of a base could also yield the target compound. The synthesis of the precursor, 4-bromo-2-nitroaniline, can be achieved through the nitration of 4-bromoaniline (B143363). prepchem.com
Table 2: Potential Synthetic Precursors
| Precursor 1 | Precursor 2 | Reaction Type |
| 1-Bromo-4-fluoro-2-nitrobenzene | Aminoacetonitrile | Nucleophilic Aromatic Substitution |
| 4-Bromo-2-nitroaniline | Bromoacetonitrile | N-Alkylation |
The characterization of this compound would rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the acetonitrile group, and the N-H proton. The coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. The ¹³C NMR spectrum would show distinct resonances for the aromatic carbons, the methylene carbon, and the nitrile carbon.
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be observed for the molecular ion and any bromine-containing fragments.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the secondary amine, the C≡N stretching of the nitrile group, and the symmetric and asymmetric stretching of the nitro group.
Potential Research Applications
Based on the known biological activities of related compounds, this compound could be investigated for several applications. For instance, 4-bromo-2-nitroaniline has been reported to have potential as a histone deacetylase (HDAC) inhibitor, a class of enzymes involved in cancer. biosynth.com The acetonitrile moiety could be further functionalized to enhance this activity or to target other biological pathways.
Furthermore, nitroaniline derivatives are known to possess nonlinear optical (NLO) properties. The presence of the electron-donating amino group and the electron-withdrawing nitro group creates a push-pull system that can lead to a large second-order NLO response. The bromine atom can further modulate these electronic properties. Therefore, this compound and its derivatives could be of interest in the development of new materials for optoelectronic applications.
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
2-(4-bromo-2-nitroanilino)acetonitrile |
InChI |
InChI=1S/C8H6BrN3O2/c9-6-1-2-7(11-4-3-10)8(5-6)12(13)14/h1-2,5,11H,4H2 |
InChI Key |
RZEBXXCLSSTUAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])NCC#N |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Studies of 2 4 Bromo 2 Nitroanilino Acetonitrile
Reactivity of the Nitro Group
The nitro group is a versatile functional group known for its strong electron-withdrawing properties and its susceptibility to reduction. nih.gov In the context of 2-(4-bromo-2-nitroanilino)acetonitrile, the nitro group, positioned ortho to the aminoacetonitrile (B1212223) substituent, plays a crucial role in activating the aromatic ring.
Reduction Reactions to Amino Derivatives
One of the most fundamental transformations of aromatic nitro compounds is their reduction to the corresponding primary amines. unimi.it This conversion is a key step in the synthesis of many pharmaceutical and chemical intermediates, as the resulting amino group is a versatile precursor for further functionalization. jsynthchem.com The reduction of the nitro group in this compound would yield 2-((2-amino-4-bromophenyl)amino)acetonitrile. This transformation involves a six-electron reduction of the nitrogen atom, which can proceed through intermediate species such as nitroso and hydroxylamino derivatives. nih.gov
Role of Reducing Agents and Reaction Conditions in Nitro Group Transformation
The conversion of an aromatic nitro group to an amine can be accomplished using a wide array of reducing agents and reaction conditions, allowing for chemoselectivity in molecules with other reducible functional groups. unimi.it The choice of reagent is critical to avoid unwanted side reactions, such as the reduction of the nitrile group or the hydrogenolysis of the bromine substituent.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org It is widely used in industrial-scale productions. unimi.it
Metal-Acid Systems: The classic Béchamp reduction uses iron filings in acidic media (e.g., acetic acid or hydrochloric acid). wikipedia.orglongdom.org Other common systems include tin (Sn) or zinc (Zn) in the presence of a strong acid. longdom.org These methods are robust but can lack selectivity and produce significant metal waste. longdom.org
Metal Hydrides: Sodium borohydride (B1222165) (NaBH₄) on its own is generally not effective for reducing nitro groups. jsynthchem.comorientjchem.org However, its reducing power can be enhanced by combining it with transition metal salts, such as nickel(II) acetate (B1210297) (Ni(OAc)₂) or nickel(II) chloride (NiCl₂), which allows the reaction to proceed under mild conditions. orientjchem.org
Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine, ammonium (B1175870) formate, or formic acid, in the presence of a metal catalyst (e.g., Pd/C or Raney Ni). wikipedia.org It offers a practical alternative to using high-pressure hydrogen gas. longdom.org
The following table summarizes various reducing systems applicable to the transformation of aromatic nitro compounds.
| Reducing System | Typical Conditions | Advantages | Potential Considerations |
|---|---|---|---|
| Catalytic Hydrogenation (H₂, Pd/C) | H₂ gas, Methanol/Ethanol, Room Temp. | Clean, high yield | Requires specialized pressure equipment; potential for dehalogenation |
| Iron/Acid (Fe/HCl or Fe/CH₃COOH) | Refluxing aqueous acid | Inexpensive, widely used | Harsh acidic conditions, stoichiometric metal waste |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | Effective for selective reductions | Stoichiometric tin waste, acidic conditions |
| Sodium Borohydride/Nickel Salt (NaBH₄/Ni(OAc)₂) | Wet CH₃CN, Room Temp. orientjchem.org | Mild conditions, rapid reaction orientjchem.org | Requires careful control of stoichiometry |
| Transfer Hydrogenation (Hydrazine, Pd/C) | Ethanol, Reflux | Avoids use of H₂ gas | Hydrazine is toxic |
Reactivity of the Bromine Substituent
The bromine atom on the aromatic ring of this compound is a key site for synthetic modification. Its reactivity is significantly enhanced by the presence of the ortho-nitro group, which activates the ring toward nucleophilic attack. wikipedia.orglibretexts.org
Nucleophilic Aromatic Substitution (SNAr) Pathways
Aryl halides are typically unreactive toward nucleophiles under standard SN1 and SN2 conditions. libretexts.org However, when strong electron-withdrawing groups are positioned ortho or para to the halogen, a nucleophilic aromatic substitution (SNAr) can occur. wikipedia.orglibretexts.org In this compound, the nitro group is ortho to the secondary amine and para to the bromine atom. This para-relationship is ideal for activating the C-Br bond towards nucleophilic attack. stackexchange.com
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
Addition Step: A nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization. wikipedia.orgstackexchange.com This initial addition is typically the rate-determining step. youtube.com
Elimination Step: The aromaticity of the ring is restored by the expulsion of the bromide leaving group. libretexts.org
This pathway allows for the displacement of the bromine atom by a variety of nucleophiles.
| Nucleophile Type | Example Nucleophile | Resulting Product Class |
|---|---|---|
| Alkoxides | CH₃O⁻ | Aryl Ether |
| Hydroxide (B78521) | OH⁻ | Phenol |
| Amines | RNH₂ | Di-substituted Aniline (B41778) |
| Thiolates | RS⁻ | Aryl Thioether |
| Cyanide | CN⁻ | Benzonitrile |
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira, Heck) in Related Compounds
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. bohrium.com For a molecule like this compound, these reactions provide a route to introduce new carbon-based substituents at the position of the bromine atom.
While specific studies on the target molecule are limited, the reactivity of related bromo-nitroaromatic compounds provides a strong indication of its potential in these reactions:
Suzuki Coupling: This reaction couples an aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl structures or attaching alkyl or alkenyl groups.
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.net It is a reliable method for synthesizing aryl alkynes. For instance, 2-bromo-5-nitropyridine (B18158) has been successfully coupled with terminal acetylenes using this method. researchgate.net
Heck Coupling: This reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base.
Stille Coupling: This reaction utilizes organostannane reagents to couple with the aryl halide, catalyzed by palladium. nih.gov It is known for its tolerance of a wide range of functional groups. nih.gov
The following table summarizes key features of these cross-coupling reactions as they might apply to related aryl bromides.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki | Organoboron Compound (R-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl-Aryl, Aryl-Alkyl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | Aryl-Alkyne |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | Aryl-Alkene |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl-Aryl, Aryl-Alkenyl |
Halogen Displacement Reactions
Halogen displacement reactions typically refer to reactions where a more reactive halogen displaces a less reactive halide ion from a solution. savemyexams.comsavemyexams.com In the context of this compound, the term can also describe the nucleophilic substitution of the bromine atom by another halide ion (e.g., F⁻, Cl⁻, I⁻) via the SNAr mechanism.
The success of such a displacement depends on both the nucleophilicity of the incoming halide and the leaving group ability of the departing halide. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile. youtube.com Therefore, a more electronegative and less polarizable halogen, like fluoride, can sometimes accelerate the reaction by making the attached carbon more electrophilic, even though it is a poorer leaving group in SN2 reactions. youtube.com The general reactivity trend for leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. youtube.com
Reactivity of the Acetonitrile (B52724) Group
The acetonitrile moiety, -CH₂CN, is a versatile functional group capable of undergoing several key transformations. Its reactivity is significantly influenced by the electronic properties of the larger 2-(4-bromo-2-nitroanilino) substituent.
The nitrile group can be hydrolyzed to form a carboxylic acid, a fundamental transformation in organic synthesis. This reaction typically proceeds under either acidic or basic conditions, involving the conversion of the nitrile to an amide intermediate, which is then further hydrolyzed. chemistrysteps.com
Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile is heated, often under reflux. prepchem.com The mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of a protonated amide, which is then hydrolyzed to yield 2-(4-Bromo-2-nitroanilino)acetic acid and an ammonium salt. chemistrysteps.com A procedure for a related compound involves refluxing in a mixture of dioxane and concentrated HCl. chemicalbook.com
Base-Catalyzed Hydrolysis : Under basic conditions (e.g., NaOH solution), the hydroxide ion directly attacks the electrophilic carbon of the nitrile. This process, which may require vigorous conditions like high temperatures, initially forms an imidic acid that tautomerizes to an amide. chemistrysteps.com Continued hydrolysis of the amide results in the formation of the carboxylate salt, in this case, sodium 2-(4-bromo-2-nitroanilino)acetate. An acidic workup is then necessary to protonate the carboxylate and isolate the final carboxylic acid product.
| Condition | Reagents | Intermediate | Final Product (after workup) |
| Acidic | Dilute H₂SO₄ or HCl, H₂O, Heat | 2-(4-Bromo-2-nitroanilino)acetamide | 2-(4-Bromo-2-nitroanilino)acetic acid |
| Basic | NaOH(aq), Heat | 2-(4-Bromo-2-nitroanilino)acetamide | 2-(4-Bromo-2-nitroanilino)acetic acid |
Reduction of the nitrile group provides a direct route to primary amines. The choice of reducing agent is critical, especially given the presence of a reducible nitro group (-NO₂) on the aromatic ring.
Catalytic Hydrogenation : This is a common industrial method for nitrile reduction, often employing transition metal catalysts like nickel, palladium, or ruthenium. google.com However, many standard hydrogenation catalysts that reduce nitriles will also readily reduce aromatic nitro groups. researchgate.net Therefore, achieving selective reduction of the nitrile in this compound to 2-(4-Bromo-2-nitroanilino)ethanamine without affecting the nitro group is challenging and would require a highly chemoselective catalyst system. rsc.orgbme.hu
Chemical Reduction : Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are effective for reducing nitriles to primary amines. However, LiAlH₄ will also reduce the nitro group, leading to the formation of 2-(4-Amino-6-bromoanilino)ethanamine. Milder reagents or specific conditions would be necessary to target only the nitrile group.
| Reducing Agent | Expected Product | Notes |
| H₂ / Ni or Pd | 2-(4-Amino-6-bromoanilino)ethanamine | Both nitrile and nitro groups are typically reduced. |
| LiAlH₄ | 2-(4-Amino-6-bromoanilino)ethanamine | Both nitrile and nitro groups are reduced. |
| Chemoselective Reagent | 2-(4-Bromo-2-nitroanilino)ethanamine | Requires a catalyst that selectively reduces nitriles over nitro groups. |
The carbon-nitrogen triple bond of the nitrile can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides, nitrile imines, or azides. rsc.orgacs.org These reactions are powerful methods for constructing five-membered heterocyclic rings.
In the case of this compound, the nitrile group is attached to an electron-withdrawing aniline system, which can influence its reactivity. The reaction with a 1,3-dipole, such as a nitrile imine, would lead to the formation of a 1,2,4-triazole (B32235) ring. Similarly, reaction with a nitrile oxide would yield a 1,2,4-oxadiazole. nih.govrsc.org The regioselectivity and rate of these cycloadditions are governed by the electronic properties of both the nitrile and the 1,3-dipole. nih.govmdpi.com Electron-withdrawing groups on the nitrile can enhance its reactivity toward certain dipoles in inverse electron-demand cycloadditions. rsc.org
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Further electrophilic aromatic substitution on the benzene (B151609) ring of this compound is governed by the directing effects of the three existing substituents: the bromo group, the nitro group, and the anilinoacetonitrile group.
-NH-CH₂CN group : The secondary amine group is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the ring, stabilizing the carbocation intermediate (arenium ion). lkouniv.ac.inbyjus.com
-Br group : The bromo group is a deactivating group due to its inductive electron withdrawal, but it is ortho, para-directing because its lone pairs can participate in resonance stabilization. unizin.orglibretexts.org
-NO₂ group : The nitro group is a strongly deactivating group and is meta-directing due to both strong inductive and resonance electron withdrawal. libretexts.orglibretexts.org
Regioselectivity Analysis : The positions on the ring available for substitution are C-3, C-5, and C-6.
Position C-3 : ortho to the -NO₂ group and meta to both the -NH- and -Br groups.
Position C-5 : meta to the -NO₂ and -Br groups, and para to the -NH- group.
Position C-6 : ortho to the -NH- group and meta to the -Br group.
The directing effects of these groups can be summarized in the table below.
| Substituent | Position on Ring | Type | Directing Effect |
| -NHCH₂CN | 1 | Activating | Ortho, Para |
| -NO₂ | 2 | Deactivating | Meta |
| -Br | 4 | Deactivating | Ortho, Para |
Electrochemical Oxidation Pathways and Dimerization Mechanisms
The electrochemical oxidation of this compound is expected to primarily involve the aniline moiety, which is typically easier to oxidize than the other groups present. Studies on substituted anilines provide a framework for predicting its behavior. mdpi.com
The oxidation of anilines in aprotic solvents like acetonitrile generally proceeds via an initial one-electron transfer to form a radical cation. semanticscholar.org This highly reactive intermediate can then follow several pathways, with dimerization being a common outcome.
Proposed Mechanism :
Formation of Radical Cation : The aniline nitrogen is oxidized at the anode to form a radical cation.
Dimerization : Two radical cations can couple to form a dimer. For anilines, tail-to-tail (para-para) coupling is a frequent pathway. In the case of this compound, the para-position relative to the nitrogen is occupied by the bromine atom. Research on the electrochemical oxidation of 4-bromoaniline (B143363) has shown that dimerization can occur with the elimination of the para-substituent (bromine). researchgate.net
Product Formation : This coupling, followed by deprotonation and potential rearomatization, would lead to a substituted 4,4'-diaminobiphenyl derivative. Another possibility is coupling at one of the open ortho positions (C-6), leading to a benzidine-type dimer. Head-to-head coupling to form azo compounds is also a possible, though often minor, pathway for anilines with electron-withdrawing groups. mdpi.com
The specific products formed would depend on experimental conditions such as the electrode material, solvent, and supporting electrolyte. acs.orgdnu.dp.ua
Photochemical Reaction Mechanisms and Photoinduced Transformations
The photochemistry of this compound is likely dominated by the presence of the nitroaromatic chromophore. Nitroaromatic compounds are well-known to undergo a variety of photochemical reactions upon absorption of UV light.
One common photochemical pathway for ortho-nitroaromatic compounds containing a C-H bond on a substituent is an intramolecular hydrogen abstraction by the excited nitro group. However, in this molecule, the nitro group is not positioned ortho to the anilino substituent.
A more general reaction for nitroaromatics involves the photoreduction of the nitro group, often in the presence of a hydrogen-donating solvent. Another possibility is photosubstitution, where a substituent on the ring (like the bromine atom) could be replaced by another nucleophile present in the solution. Furthermore, cleavage of the C-Br bond upon UV irradiation is a known process for bromoaromatic compounds, which could lead to radical-based reactions. Specific transformations would require dedicated photochemical studies, as the interplay between the nitro, bromo, and anilino groups could lead to complex reaction pathways.
Advanced Structural Elucidation of 2 4 Bromo 2 Nitroanilino Acetonitrile
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about the molecular structure and packing of a compound.
Determination of Crystal System, Space Group, and Unit Cell Parameters
This subsection would typically present the fundamental crystallographic parameters of 2-(4-Bromo-2-nitroanilino)acetonitrile. These parameters, including the crystal system (e.g., monoclinic, orthorhombic), the space group (which describes the symmetry of the crystal), and the dimensions of the unit cell (the basic repeating unit of the crystal lattice), are the foundation of a crystal structure analysis. Without experimental data, these details cannot be reported.
Molecular Conformation and Intermolecular Interactions
A detailed analysis of the molecular conformation would describe the spatial arrangement of the atoms in the this compound molecule, including bond lengths, bond angles, and dihedral angles. Furthermore, this section would elaborate on the various non-covalent interactions that govern the crystal packing. These interactions can include:
Hydrogen Bonding: The presence of the amino group (N-H) and the nitrile group (C≡N) suggests the potential for hydrogen bonding, which plays a crucial role in stabilizing the crystal structure.
Halogen-Halogen Interactions: The bromine atom in the molecule could participate in halogen bonding, another important directional intermolecular force.
π-π Stacking: The aromatic ring of the nitroaniline moiety could engage in π-π stacking interactions with adjacent molecules.
Without the solved crystal structure, a definitive description of these interactions is not possible.
Analysis of Tautomeric Forms in Solid State and Solution
Tautomers are isomers of a compound that readily interconvert. For this compound, the potential for tautomerism, for instance involving the amino and nitrile groups, could be investigated. Single crystal X-ray diffraction would reveal the specific tautomeric form present in the solid state. Spectroscopic studies in solution (such as NMR) would be necessary to understand the tautomeric equilibrium in different solvents. No such studies were found for this specific compound.
Conformational Analysis and Rotational Isomerism
This section would explore the different possible conformations of the this compound molecule arising from rotation around single bonds, such as the C-N bond connecting the acetonitrile (B52724) group to the aniline (B41778) ring. Computational modeling, in conjunction with experimental data, can provide insights into the relative energies of different conformers and the barriers to their interconversion. However, without experimental validation from a crystal structure, such an analysis remains theoretical.
Analysis of Supramolecular Assembly and Crystal Packing
Spectroscopic Data for this compound Not Available in Publicly Accessible Literature
Following a comprehensive search of scientific databases and scholarly articles, detailed spectroscopic and photophysical data for the specific compound this compound could not be located. As a result, it is not possible to provide the specific experimental findings and data tables requested for the article titled "Spectroscopic Investigations and Advanced Characterization of this compound."
The generation of a scientifically accurate and data-rich article, as per the provided outline, is contingent upon the availability of published research focused specifically on this compound. The required information, including detailed assignments of vibrational modes from FT-IR and FT-Raman spectroscopy, analysis of hydrogen bonding, characterization of electronic transitions, solvent-dependent photophysical dynamics, and quantum yield determinations, appears to be absent from the accessible scientific literature.
Without primary research data, any attempt to populate the requested sections would involve speculation or the use of data from analogous but structurally distinct molecules, which would not adhere to the strict focus on this compound. Therefore, in the interest of maintaining scientific accuracy and adhering to the provided instructions, the article cannot be generated at this time.
Spectroscopic Investigations and Advanced Characterization of 2 4 Bromo 2 Nitroanilino Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Comprehensive Chemical Shift Assignment and Coupling Constant Analysis
Detailed analysis in this section would require specific chemical shift (δ) values in ppm and coupling constant (J) values in Hz from the ¹H and ¹³C NMR spectra of 2-(4-Bromo-2-nitroanilino)acetonitrile. This would involve assigning each signal to a specific proton or carbon atom in the molecule and analyzing the splitting patterns to determine the relationships between neighboring protons.
2D-NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)
Structural confirmation using 2D-NMR would involve the interpretation of correlation peaks in COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra. This would allow for the unambiguous assignment of proton and carbon signals and confirmation of the connectivity of the molecule's framework.
Mass Spectrometry (MS and GC-MS)
Fragmentation Pattern Analysis for Structural Confirmation
Analysis of the mass spectrum would involve identifying the molecular ion peak and the various fragment ions. The fragmentation pattern provides crucial information about the structure of the molecule, as specific fragments correspond to the loss of certain functional groups. This analysis is essential for confirming the presence of the bromo, nitro, anilino, and acetonitrile (B52724) moieties.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This experimental value would then be compared to the calculated theoretical mass of the elemental formula of this compound to confirm its elemental composition.
Theoretical and Computational Chemistry Studies of 2 4 Bromo 2 Nitroanilino Acetonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a novel compound like 2-(4-Bromo-2-nitroanilino)acetonitrile, DFT would be the foundational approach to understanding its fundamental chemical properties.
Geometry Optimization and Molecular Structure Prediction
A crucial first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT would identify the equilibrium geometry of this compound by finding the minimum energy conformation on the potential energy surface. This process would yield precise information on bond lengths, bond angles, and dihedral angles, offering insights into the molecule's steric and electronic landscape.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gap, Chemical Reactivity Indices)
The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energies, various chemical reactivity indices such as electronegativity, chemical hardness, and global softness can be calculated to quantify the molecule's reactive tendencies.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MESP map would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound. This information is instrumental in understanding its intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attack sites.
Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations
Molecules with significant charge transfer characteristics, often found in push-pull systems, can exhibit non-linear optical (NLO) properties. Given the presence of electron-donating (anilino) and electron-withdrawing (nitro and cyano) groups in this compound, it is a candidate for possessing NLO activity. DFT calculations can predict the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which are key parameters determining a molecule's NLO response.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the electronic absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states. This would provide theoretical insights into the molecule's color and its behavior upon exposure to light.
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Environmental Effects
The properties and behavior of a molecule can be significantly influenced by its environment, such as a solvent or a biological system. Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are a hybrid approach used to study large systems. In this method, the molecule of interest (this compound) would be treated with a high-level quantum mechanical method (like DFT), while the surrounding environment is described using a more computationally efficient molecular mechanics force field. Such simulations could provide valuable information on how solvent effects, for instance, might alter the molecule's geometry, electronic properties, and reactivity.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent.
MD simulations are also exceptionally well-suited for studying solvation, revealing how solvent molecules arrange themselves around the solute. rsc.org To investigate the solvation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or acetonitrile (B52724), and the system's trajectory would be calculated. Analysis of the simulation can reveal:
Solvation Shell Structure: The arrangement of solvent molecules in the first and subsequent solvation shells around different parts of the molecule. This is often characterized using Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.
Specific Interactions: The formation and lifetime of hydrogen bonds between the solvent and the molecule's functional groups, particularly the nitro group (as a hydrogen bond acceptor) and the secondary amine proton (as a hydrogen bond donor). nih.gov
Solvent Effects: The influence of solvent polarity on the conformational preferences of the molecule. Polar solvents may stabilize conformations with larger dipole moments, while nonpolar solvents may favor more compact structures.
Table 1: Representative Data from a Hypothetical MD Simulation of this compound in Aqueous Solution
| Functional Group | Interacting Solvent Atom | Average Coordination Number (First Solvation Shell) | Average H-Bond Count |
| Nitro Group (-NO₂) | Water (Hydrogen) | 5.8 | 2.1 |
| Amino Group (-NH-) | Water (Oxygen) | 2.5 | 0.9 |
| Cyano Group (-CN) | Water (Hydrogen) | 3.1 | 1.3 |
| Bromo Group (-Br) | Water (Hydrogen) | 4.5 | 0.2 |
Note: This data is illustrative and represents the type of information that can be obtained from an MD simulation analysis.
Quantitative Structure-Property Relationship (QSPR) Modeling Applications
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the physicochemical properties of chemicals based on their molecular structure. mdpi.comnih.gov These models are built by establishing a mathematical correlation between calculated molecular descriptors and an experimentally determined property. mdpi.com For this compound, QSPR could be applied to predict a range of properties without the need for laboratory measurements, excluding biological or toxicity data as per the specified scope.
The development of a QSPR model involves several key steps:
Data Set Compilation: A set of structurally diverse molecules, including the target compound, with known experimental values for a specific property (e.g., boiling point, solubility, n-octanol-water partition coefficient) is assembled.
Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure.
Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is created that best correlates the descriptors to the property.
Validation: The model's predictive power is rigorously tested using statistical validation techniques to ensure its reliability.
Relevant physicochemical properties for QSPR modeling of this compound could include its boiling point, vapor pressure, solubility, and n-octanol-water partition coefficient (logP), which is crucial in environmental and chemical engineering contexts. Molecular descriptors for this compound would fall into several categories:
Constitutional Descriptors: Molecular weight, count of specific atom types, number of rings.
Topological Descriptors: Indices that describe the connectivity of the molecule, such as the Gutman index or product connectivity Banhatti index. kashanu.ac.ir
Quantum-Chemical Descriptors: Properties derived from quantum mechanical calculations, such as dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and atomic charges.
A hypothetical QSPR equation to predict a property like logP might take the form: logP = c₀ + (c₁ × MPEI) + (c₂ × OEI) + (c₃ × SX1CH) Where c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis, and the other terms are specific calculated topological descriptors. researchgate.net
Table 2: Examples of Molecular Descriptors Calculated for this compound for QSPR Modeling
| Descriptor Type | Descriptor Name | Illustrative Value |
| Constitutional | Molecular Weight | 270.08 g/mol |
| Constitutional | Atom Count | 19 |
| Constitutional | H-Bond Donors | 1 |
| Constitutional | H-Bond Acceptors | 4 |
| Topological | Rotatable Bond Count | 3 |
| Quantum-Chemical | Dipole Moment | ~5.5 Debye |
| Quantum-Chemical | Polarizability | ~22.5 ų |
Note: The values presented are calculated estimates and serve as examples of inputs for a QSPR model.
Natural Bond Orbital (NBO) and Natural Population Charge Analysis for Electronic Delocalization and Hydrogen Bonding
Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates the complex, delocalized molecular orbitals from a quantum calculation into a chemically intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals, closely resembling a classical Lewis structure. uni-rostock.denih.gov This approach provides profound insights into the electronic structure of a molecule, including charge distribution, hybridization, and stabilizing electronic interactions.
Natural Population Analysis (NPA) A key output of NBO analysis is the Natural Population Analysis, which provides a robust calculation of the partial atomic charge on each atom. researchgate.net Unlike other methods, NPA charges are less sensitive to the basis set used in the calculation and provide a more reliable description of electron distribution. stackexchange.com For this compound, NPA would quantify the electron-withdrawing effects of the bromo and nitro substituents. The analysis is expected to show a significant negative charge on the nitrogen and oxygen atoms of the nitro group and the nitrogen of the cyano group, a positive charge on the hydrogen of the amino group, and an induced positive charge on the ring carbons attached to the electronegative substituents.
Electronic Delocalization and Hydrogen Bonding NBO analysis is particularly powerful for identifying and quantifying stabilizing delocalization effects through a second-order perturbation theory analysis. This analysis calculates the stabilization energy, E(2), associated with a "donor-acceptor" interaction between a filled (donor) NBO and a vacant (acceptor) NBO. materialsciencejournal.orgresearchgate.net
For this compound, this analysis would highlight several key features:
Intramolecular Hydrogen Bonding: A significant stabilizing interaction is expected between a lone pair (donor) on one of the oxygen atoms of the ortho-nitro group and the anti-bonding orbital of the adjacent N-H bond (acceptor). physchemres.org This n(O) → σ*(N-H) interaction is the electronic signature of an intramolecular hydrogen bond, and the associated E(2) value quantifies its strength.
Hyperconjugation: The analysis would reveal extensive hyperconjugative interactions responsible for electron delocalization. Key interactions would include the delocalization of the lone pair of the aniline (B41778) nitrogen n(N) into the anti-bonding π* orbitals of the aromatic ring, and the delocalization of the ring's π electrons into the strongly accepting π* orbitals of the nitro group. These interactions are fundamental to the resonance effects that govern the molecule's electronic properties. materialsciencejournal.org
Table 3: Illustrative NBO Second-Order Perturbation Analysis for Key Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| n(O) of -NO₂ | σ(N-H) | ~8.5 | Intramolecular Hydrogen Bond |
| n(N) of -NH- | π(C=C) of ring | ~45.2 | Amine lone pair delocalization |
| π(C=C) of ring | π(N=O) of -NO₂ | ~15.7 | π-system delocalization (Resonance) |
| n(Br) | σ(C-C) of ring | ~1.2 | Halogen hyperconjugation |
Note: This data is illustrative, based on typical values for similar functional groups, and represents the output of an NBO analysis. E(2) is the stabilization energy associated with the electron delocalization from the donor to the acceptor orbital.
Synthesis and Reactivity of 2 4 Bromo 2 Nitroanilino Acetonitrile Derivatives and Analogues
Structural Modifications on the Phenyl Ring (e.g., additional halogenation, alkylation, different nitro positions)
Modifications to the phenyl ring of 2-(4-bromo-2-nitroanilino)acetonitrile can be achieved by starting with appropriately substituted anilines. The electronic and steric nature of these substituents can significantly influence the reactivity of the resulting molecule.
Additional Halogenation: The introduction of further halogen atoms onto the phenyl ring can be accomplished by using pre-halogenated 2-nitroaniline (B44862) precursors. For instance, the use of 4-bromo-2,6-dichloro-aniline in a reaction with bromoacetonitrile (B46782) would yield 2-((4-bromo-2,6-dichloro-2-nitroanilino)acetonitrile). The presence of additional electron-withdrawing halogens would be expected to decrease the nucleophilicity of the amino nitrogen, potentially requiring more stringent reaction conditions for the N-alkylation step.
Alkylation: The synthesis of analogues with alkyl groups on the phenyl ring would start from the corresponding alkyl-substituted 4-bromo-2-nitroanilines. For example, reacting 4-bromo-5-methyl-2-nitroaniline (B1344217) with chloroacetonitrile (B46850) would produce 2-((4-bromo-5-methyl-2-nitroanilino)acetonitrile). The electron-donating nature of the alkyl group would likely enhance the nucleophilicity of the amino nitrogen, facilitating the N-alkylation reaction.
A summary of potential phenyl ring-modified analogues is presented in Table 1.
| Precursor | Alkylating Agent | Product | Expected Impact of Modification |
| 4-Bromo-2,6-dichloro-aniline | Bromoacetonitrile | 2-((4-Bromo-2,6-dichloro-2-nitroanilino)acetonitrile) | Decreased nucleophilicity of the amino nitrogen |
| 4-Bromo-5-methyl-2-nitroaniline | Chloroacetonitrile | 2-((4-Bromo-5-methyl-2-nitroanilino)acetonitrile) | Increased nucleophilicity of the amino nitrogen |
| 4-Bromo-3-nitroaniline | Bromoacetonitrile | 2-((4-Bromo-3-nitroanilino)acetonitrile) | Altered electronic and steric properties |
| 4-Bromo-5-nitroaniline | Chloroacetonitrile | 2-((4-Bromo-5-nitroanilino)acetonitrile) | Altered electronic and steric properties |
Modifications of the Acetonitrile (B52724) Moiety (e.g., longer alkyl chains, different nitrile derivatives)
The acetonitrile portion of the molecule can also be modified to investigate the influence of the side chain on the compound's characteristics.
Longer Alkyl Chains: Analogues with longer alkyl chains can be synthesized by reacting 4-bromo-2-nitroaniline (B116644) with the corresponding ω-haloalkanenitriles. For example, the use of 3-bromopropionitrile (B1265702) would yield 3-(4-bromo-2-nitroanilino)propanenitrile, while 4-chlorobutyronitrile (B21389) would produce 4-(4-bromo-2-nitroanilino)butanenitrile. Increasing the length of the alkyl chain can affect the molecule's flexibility and lipophilicity.
Different Nitrile Derivatives: While direct synthesis might be more complex, the nitrile group itself could potentially be transformed into other functional groups through subsequent reactions. For instance, hydrolysis of the nitrile could yield the corresponding carboxylic acid, 2-(4-bromo-2-nitroanilino)acetic acid.
Table 2 summarizes some potential modifications of the acetonitrile moiety.
| Precursor | Alkylating Agent | Product | Modification Type |
| 4-Bromo-2-nitroaniline | 3-Bromopropionitrile | 3-(4-Bromo-2-nitroanilino)propanenitrile | Longer alkyl chain |
| 4-Bromo-2-nitroaniline | 4-Chlorobutyronitrile | 4-(4-Bromo-2-nitroanilino)butanenitrile | Longer alkyl chain |
| This compound | H₂O/H⁺ | 2-(4-Bromo-2-nitroanilino)acetic acid | Nitrile derivative (via hydrolysis) |
N-Substitution Variants (e.g., different N-alkyl or N-aryl groups)
Introducing substituents on the amino nitrogen atom creates tertiary amine derivatives. This can be achieved either by starting with an N-substituted 4-bromo-2-nitroaniline or through a second alkylation step on the secondary amine of this compound.
N-Alkyl Substitution: The synthesis of N-alkyl derivatives, such as 2-((4-bromo-2-nitrophenyl)(methyl)amino)acetonitrile, could be approached by reacting N-methyl-4-bromo-2-nitroaniline with a haloacetonitrile. Alternatively, methylation of this compound with a methylating agent like methyl iodide could yield the desired product.
N-Aryl Substitution: Similarly, N-aryl analogues can be prepared. For example, reacting N-phenyl-4-bromo-2-nitroaniline with chloroacetonitrile would result in 2-((4-bromo-2-nitrophenyl)(phenyl)amino)acetonitrile. The presence of a second aryl group on the nitrogen would significantly alter the steric and electronic environment around the nitrogen atom.
Table 3 outlines some N-substitution variants.
| Precursor | Reagent | Product | Substitution Type |
| N-Methyl-4-bromo-2-nitroaniline | Chloroacetonitrile | 2-((4-Bromo-2-nitrophenyl)(methyl)amino)acetonitrile | N-Alkyl |
| This compound | Methyl iodide | 2-((4-Bromo-2-nitrophenyl)(methyl)amino)acetonitrile | N-Alkyl |
| N-Phenyl-4-bromo-2-nitroaniline | Chloroacetonitrile | 2-((4-Bromo-2-nitrophenyl)(phenyl)amino)acetonitrile | N-Aryl |
Comparative Analysis of Reactivity and Stability Across Analogues
The structural modifications discussed in the preceding sections are expected to have a pronounced effect on the reactivity and stability of the this compound analogues.
Reactivity: The reactivity of the anilino nitrogen is a key factor. Electron-donating groups on the phenyl ring are anticipated to increase the nucleophilicity of the nitrogen, making it more reactive towards electrophiles. Conversely, additional electron-withdrawing groups, such as extra halogens or another nitro group, would decrease its nucleophilicity. N-substitution with bulky alkyl or aryl groups would introduce steric hindrance, which could impede reactions at the nitrogen center. The reactivity of the nitrile group, for instance towards hydrolysis or reduction, would also be influenced by the electronic effects of the substituents on the phenyl ring.
A qualitative comparison of expected reactivity and stability is presented in Table 4.
| Analogue Type | Expected Impact on Reactivity of Amino Nitrogen | Expected Impact on Overall Stability |
| Additional phenyl halogenation | Decrease | May increase stability towards oxidation |
| Phenyl alkylation | Increase | Generally stable |
| Longer acetonitrile alkyl chain | Minimal effect on N-reactivity | May affect conformational stability |
| N-alkylation/arylation | Decreased nucleophilicity due to steric hindrance | Generally stable |
It is important to note that these are generalized predictions based on established principles of organic chemistry. Detailed experimental studies would be required to quantitatively assess the reactivity and stability of each specific analogue.
Molecular Interaction Mechanisms and Potential Applications of 2 4 Bromo 2 Nitroanilino Acetonitrile
Role as a Synthetic Building Block in Complex Organic Synthesis
2-(4-Bromo-2-nitroanilino)acetonitrile serves as a valuable intermediate and building block in the field of organic synthesis, primarily due to the reactivity of its functional groups. frontiersin.org The nitrile group (-CN) and the secondary amine (-NH-) are key reactive centers that allow for the construction of more complex molecular frameworks, particularly heterocyclic compounds. researchgate.netlongdom.org
The diverse reactivity of nitro compounds in forming carbon-carbon and carbon-heteroatom bonds, combined with the ease of transforming the nitro group, makes them ideal reagents for chemists. frontiersin.org Similarly, the acetonitrile (B52724) moiety is a versatile synthon, widely used as a source of nitrogen for preparing various nitrogen-containing compounds. mdpi.com The presence of both a nitro group and a nitrile group, along with an aniline (B41778) structure, positions this compound as a precursor for a range of complex molecules.
Key Functional Groups in Synthesis
| Functional Group | Role in Synthesis | Potential Reactions |
|---|---|---|
| Nitrile (-C≡N) | Versatile precursor | Cyclization, addition reactions, hydrolysis to carboxylic acids, reduction to amines. researchgate.net |
| Secondary Amine (-NH-) | Nucleophilic center | Alkylation, acylation, participation in cyclization to form N-heterocycles. |
| Nitro Group (-NO2) | Electron-withdrawing group, can be reduced | Reduction to an amino group, enabling further functionalization or cyclization. |
| Aromatic Ring | Core scaffold | Electrophilic and nucleophilic aromatic substitution (depending on conditions). |
| Bromo Group (-Br) | Leaving group | Cross-coupling reactions (e.g., Suzuki, Heck), nucleophilic substitution. |
The strategic placement of these groups allows for sequential and regioselective reactions. For instance, the nitrile and amino groups can participate in intramolecular cyclization reactions to form fused heterocyclic systems, which are common motifs in pharmacologically active compounds. The bromo-substituent can be utilized in metal-catalyzed cross-coupling reactions to introduce additional complexity, while the nitro group can be reduced to an amine, providing another site for chemical modification.
Potential in Material Science as a Precursor for Advanced Materials (e.g., optoelectronic materials, NLO materials)
The electronic structure of this compound makes it a promising candidate for applications in material science, particularly as a precursor for nonlinear optical (NLO) and optoelectronic materials. jhuapl.edudtic.mil Organic NLO materials are of significant interest for their role in emerging technologies like photonics, which uses light for information processing and storage. researchgate.net
The NLO properties of organic molecules often arise from a specific molecular design: a π-conjugated system linking an electron-donating group (donor) to an electron-accepting group (acceptor). In this compound, the amino group (-NH-) acts as an electron donor, and the nitro group (-NO2) serves as a strong electron acceptor. These are connected through the benzene (B151609) ring, creating a "push-pull" system that enhances the molecule's second-order polarizability and potential for NLO activity. nih.gov
Research on analogous compounds supports this potential. For example, 2-bromo-4-nitroaniline (B50497) (2B4NA), which shares the core donor-acceptor substituted aromatic structure, has been successfully developed as an organic NLO single crystal. researchgate.net Studies on 2B4NA confirmed it possesses a non-centrosymmetric crystal structure, a prerequisite for second-order NLO phenomena, and its NLO efficiency was demonstrated. researchgate.net Given the structural and electronic similarities, this compound is expected to be a valuable precursor for creating materials with significant NLO properties, suitable for applications such as frequency generation and electro-optic modulation. researchgate.net
Comparison of Related NLO Compounds
| Compound | Key Features | NLO Application Potential |
|---|---|---|
| p-Nitroaniline | Classic donor-acceptor molecule | Reference compound for NLO measurements. researchgate.net |
| 2-Bromo-4-nitroaniline (2B4NA) | Non-centrosymmetric crystal structure | Confirmed second-order NLO activity, potential for optoelectronics. researchgate.net |
| This compound | Donor-acceptor system with additional functional groups | Precursor for advanced NLO materials and polymers. |
Investigation of Molecular Recognition and Supramolecular Chemistry
The functional groups within this compound provide multiple sites for non-covalent interactions, making it an interesting subject for studies in molecular recognition and supramolecular chemistry. These interactions, which include hydrogen bonding, π-π stacking, and halogen bonding, are fundamental to the self-assembly of molecules into larger, ordered structures.
The secondary amine (-NH-) is a classic hydrogen bond donor. The oxygen atoms of the nitro group (-NO2) and the nitrogen atom of the nitrile group (-C≡N) can act as hydrogen bond acceptors. This donor-acceptor capability allows the molecule to form well-defined intermolecular or intramolecular hydrogen bonds, which can direct its crystal packing and influence its physical properties.
Furthermore, the electron-rich aromatic ring can engage in π-π stacking interactions with other aromatic systems. The presence of the bromine atom also introduces the possibility of halogen bonding, where the bromine acts as an electrophilic region (σ-hole) that can interact with nucleophiles like lone pairs on oxygen or nitrogen atoms.
Potential Non-Covalent Interactions
| Interaction Type | Participating Groups | Potential Role |
|---|---|---|
| Hydrogen Bonding | Donor: -NH Acceptors: -NO2, -C≡N | Directing crystal packing, formation of molecular chains or sheets. |
| π-π Stacking | Benzene Ring | Stabilization of crystal lattice, formation of columnar structures. |
| Halogen Bonding | -Br atom with lone-pair donors | Anisotropic control of supramolecular architecture. |
The interplay of these interactions can lead to the formation of complex supramolecular assemblies. Understanding how this compound recognizes and interacts with itself or other molecules is crucial for designing new crystalline materials with tailored properties, such as specific host-guest complexes or functional organic frameworks.
Biological Activity at the Molecular Level
While excluding clinical efficacy, the molecular structure of this compound suggests a potential for specific biological interactions at the molecular level, such as enzyme-inhibitor binding and protein-ligand interactions. uac.pt The study of these mechanisms provides insight into how small molecules can modulate the function of biological macromolecules. nih.gov
The process of a ligand binding to a protein can involve various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The functional groups on this compound are well-suited to participate in such interactions within a protein's binding pocket.
Evidence from structurally related compounds indicates promising avenues for investigation. The parent compound, 4-bromo-2-nitroaniline (B116644), has been identified as an inhibitor of histone deacetylase (HDAC), an enzyme class involved in gene regulation. biosynth.com Enzyme inhibition can occur through several mechanisms, such as competitive inhibition, where the inhibitor competes with the substrate for the active site. nih.govyoutube.com Given this activity in a closely related molecule, it is plausible that this compound could be designed or modified to target the active sites of specific enzymes. Molecular docking studies on similar benzofuran (B130515) derivatives binding to bovine serum albumin (BSA) have shown that nitro-functionalized aromatic compounds can effectively interact with protein binding sites, primarily through changes in the protein's secondary structure. mdpi.com
The potential binding mechanism for a molecule like this compound would likely involve its -NH group acting as a hydrogen bond donor to an amino acid residue (e.g., aspartate or glutamate) and the nitro group acting as a hydrogen bond acceptor. The bromo-phenyl ring could fit into a hydrophobic pocket within the enzyme's active site, stabilizing the enzyme-inhibitor complex.
Conclusion and Future Research Directions
Summary of Current Understanding and Knowledge Gaps
A thorough review of scientific literature indicates that there are no dedicated studies on 2-(4-Bromo-2-nitroanilino)acetonitrile. Consequently, fundamental data, including its physical and chemical properties, spectroscopic data (NMR, IR, Mass Spectrometry), and reactivity profiles, are not available. The primary knowledge gap is, therefore, the complete absence of empirical data for this specific molecule. While the synthesis of its precursors, such as 4-bromo-2-nitroaniline (B116644), is documented, the subsequent reaction to introduce the acetonitrile (B52724) group has not been specifically described in the available literature. This fundamental gap prevents any meaningful summary of its current understanding.
Proposed Avenues for Novel Synthetic Approaches and Catalyst Development
Given the absence of a reported synthesis, the development of a viable synthetic route for this compound is the most immediate research imperative. A plausible approach would involve the N-alkylation of 4-bromo-2-nitroaniline with a haloacetonitrile, such as bromoacetonitrile (B46782). This reaction would likely require a base to deprotonate the aniline (B41778) nitrogen, and the choice of base and solvent would be critical to optimize the yield and minimize side reactions.
Future research could explore various catalytic systems to facilitate this synthesis. For instance, transition-metal catalysts could be investigated to promote the C-N bond formation under milder conditions. The development of a catalytic, enantioselective synthesis would be a significant advancement, although the molecule itself is not chiral.
Table 1: Potential Synthetic Strategies for this compound
| Reaction Type | Reactants | Potential Catalysts/Reagents | Key Challenges |
| Nucleophilic Substitution | 4-Bromo-2-nitroaniline, Bromoacetonitrile | K₂CO₃, NaH, or other bases in polar aprotic solvents (e.g., DMF, Acetonitrile) | Potential for over-alkylation, side reactions due to the nitro group. |
| Catalytic Cross-Coupling | 4-Bromo-2-nitroaniline, a suitable acetonitrile equivalent | Palladium or Copper-based catalysts | Identification of a suitable acetonitrile nucleophile equivalent. |
Directions for Advanced Computational and Spectroscopic Characterization
Once synthesized, a crucial step would be the comprehensive characterization of this compound. Advanced spectroscopic techniques would be essential to confirm its structure and elucidate its electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be fundamental for structural confirmation. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) could provide unambiguous assignments of all protons and carbons.
Infrared (IR) Spectroscopy: Would be used to identify key functional groups, such as the N-H, C≡N, and NO₂ stretching vibrations.
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction would provide the definitive solid-state structure, including bond lengths and angles.
Computational studies, using methods like Density Functional Theory (DFT), could complement experimental data by predicting molecular geometry, electronic structure, and spectroscopic properties.
Exploration of New Non-Clinical Applications and Derivatization Strategies
With no established applications, the exploration of potential uses for this compound is a wide-open field. The presence of multiple functional groups—a secondary amine, a nitrile, a bromo substituent, and a nitro group—offers numerous possibilities for derivatization.
The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for amide and further amine synthesis. The bromo substituent could be a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of other functional groups. The nitro group could be reduced to an amino group, which could then be diazotized or acylated.
These derivatization strategies could lead to the synthesis of novel compounds with potential applications in areas such as:
Organic Electronics: As building blocks for conjugated materials.
Dye Synthesis: The chromophoric nitroaniline moiety suggests potential as a precursor for dyes.
Ligand Development: The various functional groups could be tailored to create novel ligands for metal catalysis.
Methodological Advancements in Chemical Research Pertaining to Arylaminonitriles
The study of this compound could serve as a platform for methodological advancements in the broader field of arylaminonitrile chemistry. Research into its synthesis could drive the development of more efficient and selective C-N bond-forming reactions. A detailed investigation of its reactivity could uncover novel chemical transformations for this class of compounds.
Furthermore, establishing a robust analytical profile for this molecule, including detailed spectroscopic and crystallographic data, would contribute to the fundamental knowledge base of arylaminonitriles, aiding in the characterization of related compounds in the future.
Q & A
Basic: What are the optimal synthetic routes for 2-(4-Bromo-2-nitroanilino)acetonitrile, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves bromination and nitration of aniline derivatives followed by cyanoethylation. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–5°C) to avoid over-bromination .
- Nitration : Employ mixed nitric-sulfuric acid at 50°C to introduce the nitro group regioselectively .
- Cyanoethylation : React the intermediate with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .
Purity Assurance:
- Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane) for intermediate purification.
- Recrystallization : Final product recrystallized from ethanol/water (1:3) yields >95% purity .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Identify nitrile (C≡N stretch at ~2240 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 270 (C₈H₆BrN₃O₂⁺) with isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced: How can conflicting biological activity data for derivatives be resolved?
Methodological Answer:
Discrepancies often arise from assay conditions or compound stability. Mitigation strategies include:
- Assay Standardization :
- Orthogonal Assays : Compare results from fluorescence-based binding assays with SPR (surface plasmon resonance) to confirm target engagement .
- Metabolite Screening : Use HPLC-MS to identify degradation products that may interfere with activity .
Example Data Contradiction Resolution:
| Assay Type | Result (IC₅₀) | Resolution Strategy |
|---|---|---|
| Fluorescence | 12 μM | Confirmed via SPR (Kd = 10.5 μM) |
| Cell Viability | 45 μM | Identified metabolite (via LC-MS) as inactive |
Advanced: What crystallographic strategies address twinning or poor diffraction in structural studies?
Methodological Answer:
For X-ray crystallography:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Collect 360° φ-scans with 1° oscillations .
- Twinning Mitigation : Apply the SHELXD algorithm (in SHELX suite) for deconvoluting twinned data. Refine using SHELXL with TWIN/BASF commands .
- Crystallization Optimization : Screen additives (e.g., 2% PEG 400) to improve crystal morphology .
Example Crystallographic Parameters (from a related bromo-acetonitrile):
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 7.89 |
| c (Å) | 15.32 |
| R-factor | 0.073 |
Basic: How does the bromo-nitro substitution pattern influence reactivity in cross-coupling reactions?
Methodological Answer:
The 4-bromo and 2-nitro groups direct reactivity as follows:
- Suzuki Coupling : Bromine at para position undergoes Pd-catalyzed coupling with aryl boronic acids (e.g., 80°C, Pd(PPh₃)₄, K₂CO₃ in dioxane) .
- Nitro Group Reduction : Use H₂/Pd-C in ethanol to convert NO₂ to NH₂, enabling further functionalization (e.g., amide coupling) .
- Nitrile Reactivity : Participate in cycloaddition reactions (e.g., Huisgen click chemistry) with azides under Cu(I) catalysis .
Reactivity Comparison Table:
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 75–85 |
| Nitro Reduction | H₂ (1 atm), Pd-C, EtOH | 90 |
Advanced: How can computational modeling predict regioselectivity in cyclization reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map transition states. The bromine atom lowers LUMO energy at the para position, favoring nucleophilic attack there .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF) to model reaction pathways. Higher polarity solvents stabilize charge-separated intermediates .
- Docking Studies : Predict binding modes in enzyme-active sites (e.g., cytochrome P450) to rationalize metabolic stability .
Example Computational Results:
| Parameter | Value |
|---|---|
| LUMO Energy (eV) | -1.8 (Br-substituted site) |
| Transition State Barrier (kcal/mol) | 18.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
